molecular formula C17H14O4 B2562849 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 1658-77-1

3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2562849
CAS No.: 1658-77-1
M. Wt: 282.295
InChI Key: DLDOVDSFVAFCQE-UHFFFAOYSA-N
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Description

3-Benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one (CAS 1658-77-1) is a synthetically derived coumarin derivative offered for research purposes. Coumarins are a significant class of benzopyrone-based compounds that have attracted considerable scientific interest due to their broad spectrum of biological activities . This compound is part of a class of molecules where substituents at the C-3 and C-4 positions of the core coumarin structure are known to be crucial for developing potent antibacterial agents, making it a valuable scaffold for structure-activity relationship (SAR) studies against multidrug-resistant (MDR) bacterial strains . The coumarin nucleus is a privileged structure in medicinal chemistry, and its derivatives are frequently explored for their drug-like properties, including high solubility and bioavailability . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, such as coumarin-derived imine-metal complexes, which have been shown to exhibit enhanced antimicrobial and anticancer activities . As a research chemical, this product is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and handling the material in accordance with their institution's safety protocols.

Properties

IUPAC Name

3-benzyl-7,8-dihydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-12-7-8-14(18)15(19)16(12)21-17(20)13(10)9-11-5-3-2-4-6-11/h2-8,18-19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDOVDSFVAFCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1658-77-1
Record name 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties
3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one exhibits significant antioxidant activity. Studies indicate that it can protect cells from oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage in various diseases.

Anti-inflammatory Effects
The compound has been shown to inhibit myeloperoxidase activity, an enzyme involved in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases.

Anticancer Activity
Research indicates that this coumarin derivative possesses anticancer properties. For instance:

  • In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231), by suppressing key signaling pathways such as STAT3 and NF-kB .

Table 1: IC50 Values Against Various Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-23190.66
BT-54977.19
MDA-MB-46870.65
MCF-7122.0

Medicinal Applications

Potential Therapeutic Uses
The compound is being investigated for its potential use in treating various conditions:

  • Cancer : Its ability to induce apoptosis makes it a candidate for cancer therapy.
  • Neurodegenerative Diseases : Preliminary studies suggest that it may have protective effects against neurodegeneration associated with diseases like Alzheimer’s.

Industrial Applications

Use in Cosmetics and Food Industry
Due to its antioxidant properties, this compound is explored as an additive in cosmetics and food products to enhance stability and shelf life.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the effects of various coumarin derivatives, including this compound, on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through modulation of the JAK/STAT signaling pathway .

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study found that treatment with the compound significantly reduced markers of oxidative stress in neuronal cultures .

Mechanism of Action

The mechanism of action of 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural and Functional Modifications

Coumarins exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one and key analogs:

Key Research Findings

Antiadipogenic Activity
  • This compound demonstrated potent inhibition of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid biosynthesis, in a dose-dependent manner. This activity surpassed that of Compound 33 (biscoumarin) and Compound 11 (monohydroxy coumarin) .
  • The 7,8-dihydroxy-4-methyl-2H-chromen-2-one (Compound 7) showed moderate antiadipogenic activity (IC₅₀: 37.79 µM), highlighting the critical role of the 7,8-dihydroxy motif in binding to AMP-activated protein kinase (AMPK) .
Impact of Substituents
  • Benzyl Group at Position 3: Enhances lipophilicity and membrane permeability compared to the non-benzylated analog (Compound 7). This modification likely improves bioavailability and target engagement .
  • Hydroxyl Groups at 7,8-Positions : Essential for hydrogen bonding with AMPK and SCD-1. Removal of the 8-OH group (as in Compound 11) reduced activity by 43% .
Solubility and Stability
  • However, the benzyl group introduces hydrophobicity, necessitating formulation optimization for in vivo applications .

Biological Activity

3-Benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one, a synthetic compound belonging to the coumarin family, exhibits a variety of biological activities that have garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C17_{17}H14_{14}O4_{4}
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC3=CC=CC=C3
InChI: InChI=1S/C17H14O4/c1-10-12-7-8-14(18)15(19)16(12)21-17(20)13(10)9-11-5-3-2-

The compound features a benzyl group at the 3-position and hydroxyl groups at the 7 and 8 positions, contributing to its biological activity.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. The hydroxyl groups in its structure are effective in scavenging free radicals, thus protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, inhibiting the growth of both bacteria and fungi. It disrupts microbial cell membranes, which leads to cell death. For instance, studies have shown that it exhibits effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably:

  • MCF-7 Cells: The compound has shown an IC50_{50} value of approximately 8.5 μg/mL against MCF-7 breast cancer cells, indicating its effectiveness in inducing apoptosis through activation of specific signaling pathways such as P38 MAPK .
Cell Line IC50_{50} (μg/mL) Mechanism of Action
MCF-78.5Apoptosis induction via P38 MAPK activation
MDA-MB-23119.8Apoptosis induction via P38 MAPK activation

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism: The compound's hydroxyl groups act as electron donors, neutralizing free radicals and reducing oxidative stress.
  • Antimicrobial Mechanism: It disrupts the integrity of microbial membranes, leading to leakage of cellular contents and subsequent cell death.
  • Anticancer Mechanism: By activating apoptotic pathways and inhibiting key signaling proteins involved in cell proliferation, the compound can effectively induce cancer cell death .

Study on Anticancer Effects

In a study evaluating the anticancer effects on breast cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .

Study on Antimicrobial Properties

A separate study assessed the antimicrobial efficacy against Bacillus anthracis. The compound demonstrated significant inhibitory effects at varying concentrations, confirming its potential as a therapeutic agent against bacterial infections .

Q & A

Q. What are the typical synthetic routes for 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis often involves condensation of substituted phenols with malonic acid derivatives under acidic conditions (e.g., phosphorous oxychloride with ZnCl₂ as a catalyst). Key steps include benzylation at the 3-position and hydroxylation at the 7,8-positions. Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice significantly impact yield and purity. For example, ZnCl₂ promotes cyclization but may require post-reaction neutralization to isolate the product .

Q. What spectroscopic methods are critical for characterizing this compound, and what key data should researchers prioritize?

  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–7.5 ppm for benzyl groups) and hydroxyl protons (broad signals δ 9–12 ppm). Methine protons (C4-methyl) typically appear as singlets near δ 2.3 ppm.
  • UV-Vis : Chromen-2-one’s conjugated system shows λmax ~300–350 nm.
  • IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
    Cross-validate with mass spectrometry (HRMS) for molecular ion peaks .

Q. How are preliminary biological activities screened for this compound, and what assays are most relevant?

Standard assays include:

  • Antioxidant activity : DPPH/ABTS radical scavenging (IC₅₀ values).
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    Use positive controls (e.g., ascorbic acid for antioxidants) and triplicate runs to ensure reproducibility .

Q. What are the optimal storage conditions to maintain compound stability?

Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of dihydroxy groups. Purity degradation (>5%) occurs within 6 months at 4°C, as hydroxyl groups are prone to autoxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in substituted chromenones, and what challenges arise?

Single-crystal X-ray diffraction confirms substituent positions and hydrogen-bonding networks. For 3-benzyl derivatives, challenges include:

  • Disorder in benzyl groups : Use SQUEEZE (PLATON) to model solvent voids.
  • Hydrogen bonding : Identify intramolecular O–H⋯O bonds (e.g., 7,8-dihydroxy groups forming a planar network).
    Compare torsion angles (C3-benzyl vs. C4-methyl) with DFT-optimized structures to validate geometry .

Q. How do contradictory results in pharmacological studies arise, and what experimental designs mitigate them?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) often stem from:

  • Solubility differences : Use DMSO/EtOH co-solvents to enhance aqueous solubility.
  • Cell line heterogeneity : Validate across multiple lines (e.g., HepG2 vs. A549).
  • Redox interference : Include ROS scavengers (e.g., NAC) in antioxidant assays.
    Dose-response curves (0.1–100 µM) and pharmacokinetic profiling (plasma protein binding) improve reliability .

Q. What computational strategies predict metabolic pathways and toxicity of this compound?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate hepatic metabolism (CYP450 isoforms).
  • Docking studies : Target enzymes like COX-2 or topoisomerase II.
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns).
    Validate with in vitro microsomal assays (e.g., rat liver microsomes) .

Q. How can regioselective functionalization at C7/C8 be achieved, and what catalysts are effective?

  • Protection/deprotection : Use acetyl groups to block C7/C8 hydroxyls, then introduce substituents via SNAr or Suzuki coupling.
  • Metal catalysts : Pd(PPh₃)₄ for cross-couplings; CeCl₃ enhances hydroxylation regioselectivity.
    Monitor reaction progress via TLC (silica, CH₂Cl₂:MeOH 9:1) .

Q. What analytical techniques quantify degradation products under stress conditions?

  • HPLC-PDA : Use C18 columns (ACN:H₂O gradient) to separate degradation peaks.
  • LC-MS/MS : Identify oxidized byproducts (e.g., quinone derivatives).
    Stress conditions: UV light (ICH Q1B), 40°C/75% RH (accelerated stability) .

Q. How do substituent variations (e.g., nitro vs. methoxy groups) alter bioactivity, and what SAR trends emerge?

  • Nitro groups : Enhance antimicrobial activity but reduce solubility (logP >3).
  • Methoxy groups : Improve bioavailability but may lower antioxidant capacity.
    Use comparative SAR tables (e.g., 3-benzyl vs. 3-phenyl analogs) to guide lead optimization .

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